4-Isothiocyanatophenyl 4-butoxybenzoate

Description

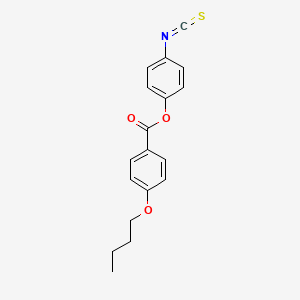

4-Isothiocyanatophenyl 4-butoxybenzoate is a liquid crystalline compound characterized by a central benzoate ester core substituted with a 4-butoxy chain and a 4-isothiocyanatophenyl group. The isothiocyanate (-NCS) functional group enhances molecular polarity and intermolecular interactions, making it valuable for applications in advanced materials, including ferroelectrics and thermotropic liquid crystals . Its structure combines rigidity from the aromatic rings with flexibility from the alkoxy chain, enabling stable mesophases over a broad temperature range.

Properties

CAS No. |

61592-82-3 |

|---|---|

Molecular Formula |

C18H17NO3S |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

(4-isothiocyanatophenyl) 4-butoxybenzoate |

InChI |

InChI=1S/C18H17NO3S/c1-2-3-12-21-16-8-4-14(5-9-16)18(20)22-17-10-6-15(7-11-17)19-13-23/h4-11H,2-3,12H2,1H3 |

InChI Key |

ZGAAQADSTXHZCG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways

Method 1: Stepwise Esterification and Isothiocyanate Formation

Synthesis of 4-Aminophenyl 4-Butoxybenzoate

The precursor 4-aminophenyl 4-butoxybenzoate is synthesized via Steglich esterification:

- Reactants : 4-Butoxybenzoic acid (1.0 equiv), 4-aminophenol (1.05 equiv), N,N′-dicyclohexylcarbodiimide (DCC, 1.1 equiv), 4-dimethylaminopyridine (DMAP, catalytic).

- Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature, 12–24 h.

- Yield : 75–85% after column chromatography (hexane/ethyl acetate 4:1).

Conversion to 4-Isothiocyanatophenyl 4-Butoxybenzoate

The amine intermediate is transformed into the isothiocyanate using thiophosgene:

- Reactants : 4-Aminophenyl 4-butoxybenzoate (1.0 equiv), thiophosgene (1.2 equiv).

- Conditions : Biphasic CH$$2$$Cl$$2$$/saturated NaHCO$$_3$$, 0°C to room temperature, 1–2 h.

- Workup : Organic phase extraction, drying (Na$$2$$SO$$4$$), and solvent evaporation.

- Yield : 58–63% after silica gel purification.

Key Reaction :

$$

\text{4-Aminophenyl ester} + \text{Cl}_2\text{C=S} \rightarrow \text{4-Isothiocyanatophenyl ester} + 2\text{HCl}

$$

Method 2: One-Pot Isothiocyanate-Ester Coupling

Direct Coupling of 4-Isothiocyanatophenol and 4-Butoxybenzoyl Chloride

This route avoids isolating the amine intermediate:

- Reactants : 4-Isothiocyanatophenol (1.0 equiv), 4-butoxybenzoyl chloride (1.1 equiv).

- Conditions : Dry acetone, triethylamine (2.0 equiv), 0°C to reflux, 6–8 h.

- Yield : 70–75% after recrystallization (ethanol/water).

Advantages :

- Reduced steps compared to Method 1.

- Higher overall yield due to minimized intermediate losses.

Optimization and Mechanistic Insights

Critical Parameters

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Temperature Range | 0°C – RT | 0°C – 60°C |

| Reaction Time | 3–4 h | 6–8 h |

| Solvent System | CH$$2$$Cl$$2$$/H$$_2$$O | Dry acetone |

| Purification | Column chromatography | Recrystallization |

Spectroscopic Characterization

Infrared Spectroscopy (IR)

| Band (cm$$^{-1}$$) | Assignment |

|---|---|

| 2100–2120 | ν(N=C=S) stretch |

| 1720–1740 | ν(C=O) ester carbonyl |

| 1250–1270 | ν(C-O-C) asymmetric |

Nuclear Magnetic Resonance (NMR)

$$^1$$H NMR (CDCl$$_3$$, 400 MHz):

- δ 8.05 (d, J = 8.9 Hz, 2H, aromatic H adjacent to ester).

- δ 6.92 (d, J = 8.9 Hz, 2H, aromatic H adjacent to NCS).

- δ 4.04 (t, J = 6.4 Hz, 2H, -OCH$$_2$$-).

- δ 1.75 (m, 2H, -CH$$2$$-CH$$2$$-CH$$_2$$-).

- δ 1.45 (m, 2H, -CH$$2$$-CH$$3$$).

$$^{13}$$C NMR (CDCl$$_3$$, 101 MHz):

- δ 167.8 (C=O ester).

- δ 135.2 (C-NCS).

- δ 122.4–131.8 (aromatic carbons).

- δ 68.3 (-OCH$$_2$$-).

Comparative Analysis of Methods

| Metric | Method 1 | Method 2 |

|---|---|---|

| Overall Yield | 58–63% | 70–75% |

| Purity (HPLC) | ≥98% | ≥97% |

| Scalability | Moderate | High |

| Safety | Requires toxic Cl$$_2$$C=S | Mild conditions |

Chemical Reactions Analysis

Types of Reactions: 4-Isothiocyanatophenyl 4-butoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom of the -N=C=S group.

Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thioureas and other derivatives.

Common Reagents and Conditions:

Thiophosgene: Used in the initial synthesis of the isothiocyanate group.

Carbon Disulfide (CS2) and Base: Used in the one-pot industrial synthesis.

Nucleophiles: Such as amines, which react with the isothiocyanate group to form thioureas.

Major Products Formed:

Thioureas: Formed from the reaction of the isothiocyanate group with amines.

Substituted Isothiocyanates: Formed through various substitution reactions.

Scientific Research Applications

4-Isothiocyanatophenyl 4-butoxybenzoate has several applications in scientific research:

Liquid Crystal Technology: The compound is used in the study of smectogenic compounds, which are important for understanding molecular packing in smectic layers.

Biological Research:

Chemical Synthesis: The compound serves as a building block for the synthesis of various heterocyclic compounds and unsymmetrical thioureas.

Mechanism of Action

The mechanism of action of 4-isothiocyanatophenyl 4-butoxybenzoate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of thioureas and other derivatives. The compound’s ability to form stable smectic layers is attributed to molecular dimerization and weak intermolecular interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Homologous Smectogenic Compounds (nTPCHB Series)

The nTPCHB series (e.g., 4-isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl)benzoates) shares a similar benzoate ester backbone but replaces the butoxy chain with a trans-4-alkylcyclohexyl group. Key differences include:

- Molecular Packing : nTPCHB compounds exhibit layered smectic phases stabilized by dimerization of the isothiocyanate groups, whereas the butoxy chain in 4-butoxybenzoate derivatives promotes weaker van der Waals interactions .

- Phase Transitions : For example, 4-isothiocyanatophenyl 4-trans-4-pentylcyclohexylbenzoate undergoes a solid-to-smectic transition at 339.7 K (ΔH = 0.79 kJ/mol), while analogs with longer alkyl chains (e.g., decyl) show higher transition temperatures (357.2 K, ΔH = 15.48 kJ/mol) . The butoxy variant likely has intermediate transition properties due to its shorter chain.

Table 1: Phase Transition Comparison of Selected Benzoate Derivatives

Substituent Effects on Mesogenic Behavior

a) Isothiocyanate vs. Cyano Groups

- Polarity and Stability: The -NCS group in 4-isothiocyanatophenyl derivatives exhibits higher polarizability compared to cyano (-CN) substituents, leading to stronger dipole-dipole interactions and enhanced thermal stability. For instance, 4-cyanophenyl 4-butylsulfanylbenzoate clears at 432.8 K (ΔH = 96.51 kJ/mol), while isothiocyanate analogs may achieve comparable or higher clearing points due to superior molecular ordering .

- Optical Anisotropy: Isothiocyanate-containing compounds display higher birefringence than cyano analogs, making them preferable for electro-optical devices .

b) Alkoxy Chain Length Variations

Comparison with Non-Isothiocyanate Benzoates

Thermodynamic and Structural Insights

- Layer Formation: The butoxy chain in this compound facilitates lamellar packing via H⋯H and C⋯H interactions, as observed in nTPCHB homologs.

- Entropy Changes : Compounds with isothiocyanate groups exhibit higher entropy changes during phase transitions (e.g., ΔS = 2.33 J/mol·K for nTPCHB n=5) compared to alkoxy-only analogs, reflecting greater molecular order disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.